1,2-Dichloropentane
Overview
Description
1,2-Dichloropentane is a compound with the formula C5H10Cl2. Its molar mass is 141.035 . It is similar to other dichloropentanes such as 1,1-Dichloropentane .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C. Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 42.4±14.6 °C .Scientific Research Applications
Antimicrobial Activity
1,2-Dichloropentane and its derivatives have been investigated for their antimicrobial properties. A study by Şahin et al. (2020) highlighted the synthesis of 1,2-diborolanes (referred to as 1,2-diboracyclopentane) with strong donor substituents, derived from 1,2-dichloro-1,2-diboracyclopentane. These compounds exhibited high activity against some Gram-positive bacteria, showcasing their potential in antimicrobial applications (Şahin et al., 2020).
Environmental Remediation
This compound has been implicated in environmental studies, particularly in the degradation of chlorinated organics. Liu et al. (2014) examined the degradation of 1,2-dichloroethane using advanced reduction processes (ARPs) that combine ultraviolet irradiation with various reagents. This study contributes to understanding the application of ARPs in degrading similar chlorinated organics, including this compound (Liu et al., 2014).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, this compound plays a role as an intermediate or a reactant. For instance, Zhang et al. (2016) described a novel method for preparing dichlorooctafluorocyclopentane through the reaction of 1,2-dichlorohexafluorocyclopentene, illustrating the use of this compound derivatives in synthesizing complex chemical structures (Zhang et al., 2016).
Membrane Filtration in Wastewater Treatment
Yazdanbakhsh et al. (2014) investigated the treatability of petrochemical wastewater, containing 1,2-dichloroetane, using membrane filtration processes. This study highlights the potential of using such technologies for the removal and recovery of soluble organic compounds, including this compound, from industrial wastewater (Yazdanbakhsh et al., 2014).
Safety and Hazards
1,2-Dichloropentane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Mechanism of Action
Target of Action
This compound is a chlorinated hydrocarbon, and such compounds are generally lipophilic and can interact with various biological molecules .
Mode of Action
Chlorinated hydrocarbons are known to interact with biological molecules, potentially altering their function .
Biochemical Pathways
As a chlorinated hydrocarbon, it may interact with various biochemical pathways due to its lipophilic nature .
Pharmacokinetics
Chlorinated hydrocarbons are generally absorbed through the skin, lungs, and gastrointestinal tract due to their lipophilic nature .
Result of Action
Exposure to chlorinated hydrocarbons can lead to various health effects, depending on the level and duration of exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dichloropentane. For example, temperature and pressure can affect the physical and chemical properties of this compound .
properties
IUPAC Name |
1,2-dichloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBPDUKNRCHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870901 | |
Record name | 1,2-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1674-33-5 | |
Record name | 1,2-Dichloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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